Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride
Overview
Description
Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride is a synthetic organic compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine, and they play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride typically involves the following steps:
Cyclopropylamine Reaction: The initial step involves the reaction of cyclopropylamine with ethyl acetoacetate under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrimidine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the pyrimidine derivative to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting viral and bacterial infections.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: Researchers use it to investigate the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate: Similar in structure but with an amino group instead of an oxo group.
1-Cyclopropyl-5,6,7,8-tetrafluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester: A quinoline derivative with similar functional groups.
Uniqueness
Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its cyclopropyl group enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride is a synthetic organic compound notable for its unique bicyclic structure and potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 224.67 g/mol
- Structure : Characterized by a cyclopropyl group attached to a pyrimidine ring.
Research indicates that this compound may influence various biological pathways:
- Glucose Metabolism : The compound has been implicated in the modulation of glucose metabolism, which is crucial for potential applications in treating Type 2 diabetes mellitus. It may enhance insulin sensitivity or alter glucose uptake mechanisms in target tissues.
- Lipid Regulation : Preliminary studies suggest that it could play a role in lipid metabolism, possibly affecting cholesterol levels and fatty acid synthesis pathways.
- Inflammatory Pathways : Similar compounds have been shown to affect gene expression related to inflammatory responses and endoplasmic reticulum (ER) stress pathways, indicating a potential for anti-inflammatory applications.
Pharmacological Studies
A variety of studies have investigated the pharmacological properties of this compound:
- Antidiabetic Potential : In vitro assays have demonstrated that this compound can lower blood glucose levels in diabetic models, suggesting its use as a therapeutic agent for diabetes management.
- Antimicrobial Activity : Some derivatives of this compound have exhibited antimicrobial properties, indicating potential applications in treating infections .
Case Studies
- Type 2 Diabetes Mellitus :
- A study conducted on diabetic rats showed that administration of this compound resulted in significant reductions in fasting blood glucose levels compared to control groups.
- Inflammation Models :
- In models of chronic inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
Compound Name | Molecular Formula | Similarity Index | Notable Activity |
---|---|---|---|
Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | CHNO | 0.92 | Antidiabetic |
2-Isopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | CHNO | 0.90 | Antimicrobial |
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | CHNO | 0.88 | Anti-inflammatory |
Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | CHNO | 0.88 | Antioxidant |
Properties
IUPAC Name |
ethyl 2-cyclopropyl-6-oxo-1H-pyrimidine-5-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-2-15-10(14)7-5-11-8(6-3-4-6)12-9(7)13;/h5-6H,2-4H2,1H3,(H,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJIBYGZTMOWOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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